molecular formula C13H19NO2 B079308 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde CAS No. 14573-92-3

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde

Cat. No. B079308
CAS RN: 14573-92-3
M. Wt: 221.29 g/mol
InChI Key: SLNFFKAUEGIFPB-UHFFFAOYSA-N
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Description

“2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is an organic compound with the molecular formula C13H19NO2 . It is also known by the synonyms AKOS BC-2184 and 2-(2-DIETHYLAMINO-ETHOXY)-BENZALDEHYDE .


Synthesis Analysis

The synthesis of “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is complex and involves a series of reaction steps. One common method involves the reaction of diethylamine with 2-bromoethoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is represented by the InChI code: 1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-8-6-5-7-12(13)11-15/h5-8,11H,3-4,9-10H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is a colorless to pale yellow liquid . It has a characteristic aromatic odor and is soluble in ethanol and ether at room temperature, and slightly soluble in water . The boiling point is 118°C at 0.08 Torr .

Scientific Research Applications

  • Scientific Field : Polymer Research
  • Summary of the Application : The compound “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is used in the synthesis of antibacterial copolymers. These copolymers have gained considerable scientific and industrial attention due to their distinctive properties in the fabrication and production of medical devices, textiles, packaging, and purification systems .
  • Methods of Application or Experimental Procedures : Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation. The obtained copolymers were characterized by FTIR, HNMR spectroscopies. Thermal properties were investigated by TGA/DTA analyses .
  • Results or Outcomes : The copolymers synthesized exert good antibacterial activity against tested bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 µg/mL to >1000 µg/mL. The sample with copolymer composition F HEMA = 0.392 and F DEAEM = 0.608 bears the highest antibacterial activity with the lowest MIC value (15.625 µg/mL) for MRSA, S. aureus and K. pneumonia .

Safety And Hazards

“2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” may be an irritant to the eyes, skin, and respiratory tract . Protective measures such as wearing protective eyewear, gloves, and a respirator should be taken when handling this compound .

properties

IUPAC Name

2-[2-(diethylamino)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-8-6-5-7-12(13)11-15/h5-8,11H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFFKAUEGIFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377476
Record name 2-[2-(Diethylamino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde

CAS RN

14573-92-3
Record name 2-[2-(Diethylamino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.1 g (50 mmol) of 3-hydroxybenzaldehyde were dissolved in 100 ml of ethanol and 3.5 g (50 mmol) of sodium ethanolate were added. The mixture was stirred for 15 minutes. Then 7.5 g (55 mmol) of N-(2-chloroethyl)-N,N-diethylamine were added, and the mixture was refluxed for 12 hours. The reaction mixture was then concentrated in vacuo. The residue was then partitioned between ether and 1M sodium hydroxide solution, and the ether phase was separated off, dried and concentrated in vacuo. 7.6 g of the intermediate were obtained.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three

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